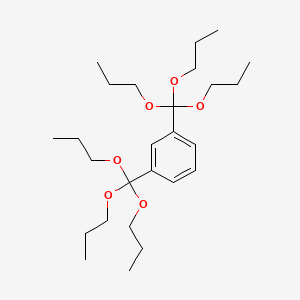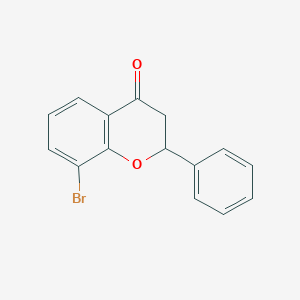
4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-hydroxyacetophenone with a brominated benzaldehyde in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Halogen exchange or nucleophilic substitution
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzopyranones, while reduction can produce benzopyranols.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its therapeutic potential in treating various diseases
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could act as an inhibitor of protein kinases, thereby affecting cell signaling and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the bromine and phenyl substitutions
2,3-Dihydro-4H-1-benzopyran-4-one: Lacks the bromine and phenyl groups
8-Bromo-4H-1-benzopyran-4-one: Contains the bromine but not the phenyl group
Uniqueness
4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- is unique due to the presence of both the bromine and phenyl groups, which may enhance its biological activity and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
68560-82-7 |
|---|---|
Fórmula molecular |
C15H11BrO2 |
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
8-bromo-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11BrO2/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-8,14H,9H2 |
Clave InChI |
YPTAQPWZFMKENI-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C(C1=O)C=CC=C2Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



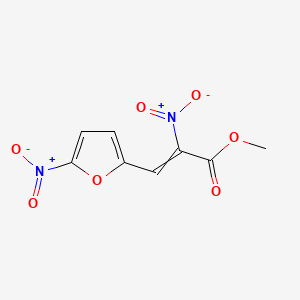
![Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14475525.png)
![1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one](/img/structure/B14475529.png)
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14475532.png)
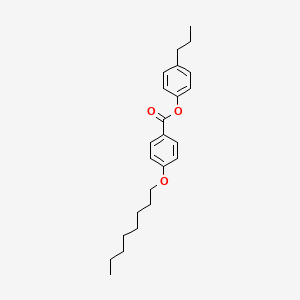
![Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14475534.png)

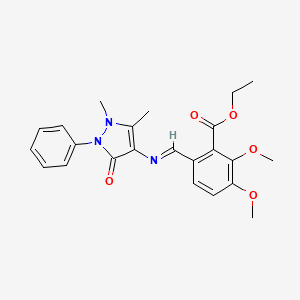


![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
